2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide
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Overview
Description
2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents on the phenyl and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(butan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Quinoline Derivative Preparation: The 2-methylquinoline-8-amine is prepared separately through a series of reactions involving the functionalization of quinoline.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the quinoline derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides or phenoxy carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted phenoxyacetamides or quinoline derivatives.
Scientific Research Applications
2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(tert-butyl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide
- 2-[4-(isopropyl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide
- 2-[4-(methyl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide is unique due to the specific substituents on the phenoxy and quinoline rings, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity and selectivity for its molecular targets.
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C22H24N2O2/c1-4-15(2)17-10-12-19(13-11-17)26-14-21(25)24-20-7-5-6-18-9-8-16(3)23-22(18)20/h5-13,15H,4,14H2,1-3H3,(H,24,25) |
InChI Key |
JCFBLSBRIKSNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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